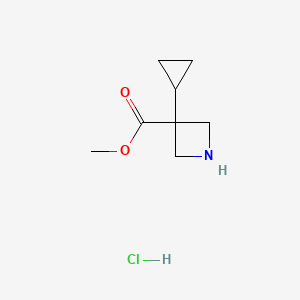![molecular formula C7H8BF3KN B13455429 Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide](/img/structure/B13455429.png)
Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a trifluoroborate group attached to a pyridine ring, making it a valuable reagent in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide typically involves the reaction of pyridine derivatives with boron trifluoride and potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
Starting Materials: Pyridine derivative, boron trifluoride, potassium fluoride.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), low temperature (0-5°C), inert atmosphere (e.g., nitrogen or argon).
Procedure: The pyridine derivative is dissolved in the anhydrous solvent, followed by the slow addition of boron trifluoride. Potassium fluoride is then added to the reaction mixture, and the reaction is stirred at low temperature for several hours. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to a borane or borohydride.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, organolithium reagents, and Grignard reagents.
Major Products
Oxidation: Boronic acids, borate esters.
Reduction: Boranes, borohydrides.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in labeling and imaging studies due to its unique fluorescence properties.
Medicine: Explored for its potential as a drug delivery agent and in the development of boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophile, transferring the boron-containing group to a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro[2-(pyridin-2-YL)ethyl]boranuide
- Potassium trifluoro[2-(fluoropyridin-4-YL)ethyl]boranuide
- Potassium trifluoro[2-(pyridin-3-YL)ethyl]boranuide
Uniqueness
Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and synthetic applications where other similar compounds may not perform as well.
Propiedades
Fórmula molecular |
C7H8BF3KN |
|---|---|
Peso molecular |
213.05 g/mol |
Nombre IUPAC |
potassium;trifluoro(2-pyridin-4-ylethyl)boranuide |
InChI |
InChI=1S/C7H8BF3N.K/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h2-3,5-6H,1,4H2;/q-1;+1 |
Clave InChI |
RWQTVKBWLDATIC-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCC1=CC=NC=C1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)
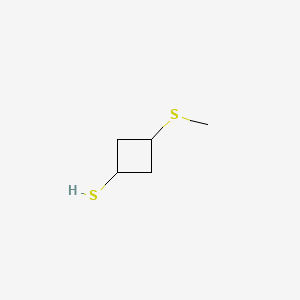
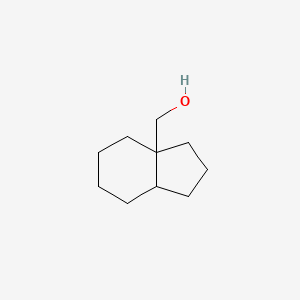
![benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)
![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B13455376.png)
![Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate](/img/structure/B13455381.png)
![O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride](/img/structure/B13455383.png)

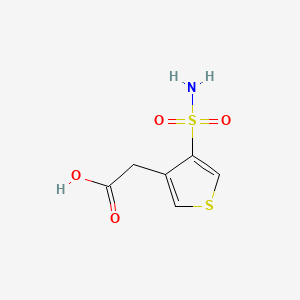
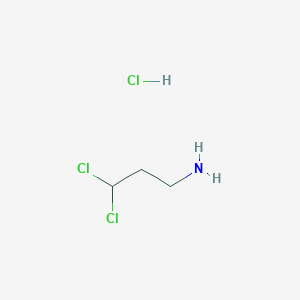
![1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13455402.png)
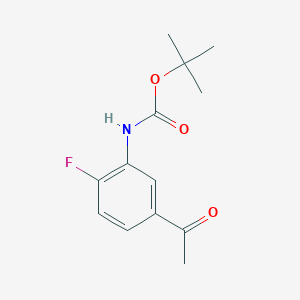
![({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate](/img/structure/B13455412.png)
